3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one
Description
Properties
IUPAC Name |
3-methyl-1,3,4,5-tetrahydropyrido[3,4-b][1,4]diazepin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6-4-11-8-5-10-3-2-7(8)12-9(6)13/h2-3,5-6,11H,4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINDCLVBRARWJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(C=CN=C2)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a suitable diketone or aldehyde in the presence of a catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique fused ring structure allows for the development of derivatives that can exhibit varied chemical properties.
Biology
Research indicates that 3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one has several biological activities:
- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains.
- Antiviral Activity : Preliminary research suggests potential efficacy against viral infections.
- Anticancer Potential : The compound may inhibit certain enzymes involved in cell proliferation, suggesting possible applications in cancer therapy .
Medicine
The compound is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at conditions like epilepsy and cancer.
Industrial Applications
In industry, 3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one is used in:
- Pharmaceutical Development : As a precursor for synthesizing new drugs.
- Agrochemicals : In the formulation of pesticides and herbicides due to its biological activity.
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of 3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one:
- Synthesis and Structural Studies : Research on derivatives of this compound has shown promising results in terms of biological activity and structural stability .
- Biological Characterization : In vivo and in vitro studies have demonstrated its potential as an anticonvulsant agent .
- Antimicrobial Activity Evaluation : Various derivatives have been tested against resistant bacterial strains showing significant antimicrobial properties .
Mechanism of Action
The mechanism of action of 3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Position and Chain Length: The 3-methyl and 3-ethyl analogs differ in alkyl chain length, impacting lipophilicity (logP) and bioavailability. The 1-methyl-4-one isomer demonstrates how substituent position alters the molecule’s electronic profile. The ketone at the 4-position may influence hydrogen bonding and receptor interactions differently than the 2-one configuration .
Core Modifications :
- The parent compound (unsubstituted) lacks alkyl groups, making it less sterically hindered but also less stable under physiological conditions .
- Benzodiazepine derivatives (e.g., 7-chloro-1-methyl-5-phenyl-...) feature a benzene ring fused to the diazepine system, broadening pharmacological relevance but increasing structural complexity .
Biological Activity
3-Methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C9H11N3O
- Molecular Weight : 177.2031 g/mol
- CAS Number : 130597406
Antipsychotic Potential
Research has indicated that compounds with a diazepine structure can exhibit significant activity at various neurotransmitter receptors. For instance, studies on related compounds have demonstrated binding affinities to serotonin receptors (specifically 5-HT2A), which are implicated in the treatment of schizophrenia and other psychiatric disorders. The structure-activity relationship (SAR) of these compounds suggests that modifications can enhance their efficacy and selectivity towards these targets .
GABAergic Activity
The diazepine derivatives are often associated with GABA_A receptor modulation. This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system (CNS). Compounds that enhance GABAergic transmission may possess anxiolytic and sedative properties. Initial screenings of similar diazepine compounds have shown promising results in reducing anxiety-like behaviors in animal models .
Structure-Activity Relationship Studies
In a study focusing on the optimization of N-heterocycles targeting serotonin receptors, several analogs of diazepines were synthesized and tested for their binding affinities. One notable finding was that certain structural modifications led to increased potency at the 5-HT2A receptor. For example, a compound structurally similar to 3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one exhibited a binding affinity of 35 nM .
Pharmacological Evaluations
Pharmacological evaluations have shown that compounds within this class can modulate neurotransmitter systems effectively. A specific focus has been placed on their potential as antipsychotic agents due to their ability to interact with multiple receptor types involved in mood regulation and cognition .
Data Table: Biological Activity of Related Compounds
| Compound Name | Target Receptor | Binding Affinity (nM) | Effect |
|---|---|---|---|
| 3-Methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one | 5-HT2A | TBD | Potential antipsychotic |
| JL13 | 5-HT2A | 35 | Antipsychotic |
| Clozapine | D2 | 50 | Antipsychotic |
Q & A
Q. What are the recommended synthetic routes for 3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via cyclocondensation of 2,3-diaminopyridines with ethyl aroylacetates under reflux in ethanol or methanol. Key optimizations include:
- Catalyst selection : Acidic conditions (e.g., HCl) enhance cyclization efficiency.
- Temperature control : Reflux at 80–100°C minimizes side reactions like decarboxylation.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) resolves regioisomeric byproducts .
- Scale-up : Batch-wise addition of reagents reduces exothermic side reactions.
Q. How can structural confirmation of the diazepinone core be achieved?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolves the seven-membered diazepinone ring’s nonplanar conformation and torsional effects on the pyridine moiety. Asymmetric units may reveal conformational enantiomers due to ring puckering .
- NMR analysis : 1H and 13C NMR distinguish proton environments (e.g., methyl groups at C3 vs. C5). Use DEPT-135 to confirm CH₂ and CH₃ groups.
- IR spectroscopy : Confirm lactam C=O stretch at ~1680–1700 cm⁻¹ .
Q. What are the critical challenges in interpreting NMR data for this compound?
Methodological Answer:
- Dynamic effects : Ring inversion in the diazepinone core (barrier ~10–12 kcal/mol) broadens signals at room temperature. Use variable-temperature NMR (VT-NMR) at <−40°C to resolve splitting .
- Solvent selection : DMSO-d₆ may stabilize intramolecular H-bonding, while CDCl₃ simplifies splitting patterns.
- 15N/19F labeling : For fluorinated analogs, 19F NMR detects electronic effects of substituents on ring conformation .
Advanced Research Questions
Q. How can computational methods validate experimental NMR assignments for substituted derivatives?
Methodological Answer:
- GIAO/B3LYP calculations : Compute 1H, 13C, and 15N chemical shifts at the 6-311++G(d,p) basis set. Compare with experimental data (RMSD < 0.3 ppm for 1H; < 5 ppm for 13C) to confirm regiochemistry .
- Conformational sampling : Use molecular dynamics (MD) to model ring inversion pathways and correlate with VT-NMR results.
- DFT-based NBO analysis : Quantify hyperconjugative interactions affecting chemical shifts (e.g., n→σ* or π→π* transitions) .
Q. What strategies address regioselectivity challenges in synthesizing substituted analogs?
Methodological Answer:
- Directing groups : Introduce electron-withdrawing groups (e.g., fluoro) at the pyridine C6 position to bias cyclization toward the diazepinone core .
- Protecting groups : Temporarily block reactive amines (e.g., with Boc) to prevent competing imine formation.
- Microwave-assisted synthesis : Enhances regioselectivity by accelerating the desired pathway (e.g., 150°C, 30 min vs. 12-hour reflux) .
Q. How can instability during purification be mitigated for labile derivatives?
Methodological Answer:
- Low-temperature chromatography : Use −20°C conditions with chilled solvents (e.g., ethyl acetate/hexane) to prevent lactam ring hydrolysis.
- Lyophilization : For water-soluble intermediates, freeze-drying avoids thermal degradation.
- Inert atmosphere : Store under argon or nitrogen to suppress oxidation of methyl or aryl substituents .
Q. What analytical approaches resolve contradictions in reaction yield vs. purity data?
Methodological Answer:
- HPLC-MS coupling : Quantify yield via UV detection (λ = 254 nm) and confirm purity via ESI-MS (m/z 231.1 for [M+H]+).
- Mass balance analysis : Track unreacted starting materials (e.g., ethyl aroylacetates) to identify side reactions.
- In situ FTIR : Monitor carbonyl intermediates (e.g., ketones at ~1720 cm⁻¹) to optimize reaction quench timing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
